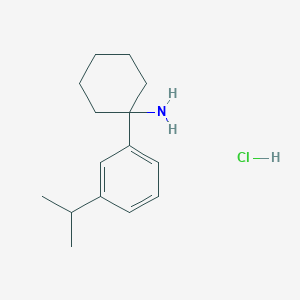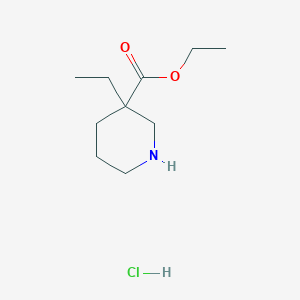
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is involved in the synthesis of various pharmacologically active compounds. It's used in derivatives such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, which possess diverse pharmacological properties (Vardanyan, 2018).
Antimicrobial Activity
- This compound is used in synthesizing pyrimidine imines and thiazolidinones, which have shown significant antibacterial activity. These compounds are notable for their efficacy in inhibiting bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).
Peptide Synthesis
- It serves as a base labile urethane protecting group, crucial in peptide and glycopeptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Ramage et al., 1991).
Synthesis of Selective Estrogen Receptor Modulators
- The compound is used in the synthesis of Raloxifene and its analogs, which are selective estrogen receptor modulators. This is particularly relevant in the development of drugs for conditions like osteoporosis and breast cancer (Petrov, Popova, & Androsov, 2015).
DNA Interaction and Docking Studies
- Schiff base ligands derived from this compound have been synthesized and studied for their DNA binding properties. Such studies are fundamental in drug discovery and understanding molecular interactions (Kurt et al., 2020).
Corrosion Inhibition
- This compound is used in synthesizing cadmium(II) Schiff base complexes which demonstrate corrosion inhibition properties on mild steel. This is relevant in materials science, especially in preventing metal corrosion (Das et al., 2017).
Propiedades
IUPAC Name |
2-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKBJQLUKITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



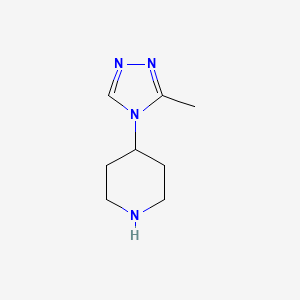
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
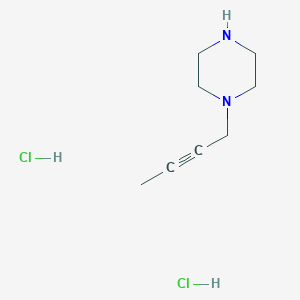
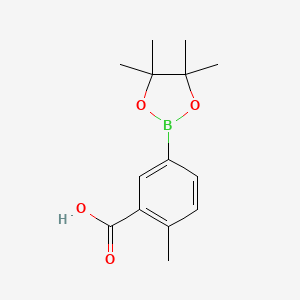


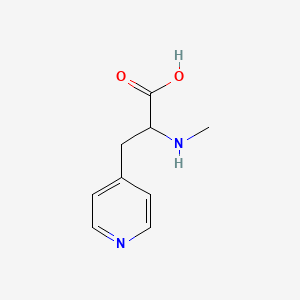



![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)
